Home > Products > Screening Compounds P13424 > rac-Ruxolitinib-d9 (major)
rac-Ruxolitinib-d9 (major) -

rac-Ruxolitinib-d9 (major)

Catalog Number: EVT-1506107
CAS Number:
Molecular Formula: C₁₇H₉D₉N₆
Molecular Weight: 315.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

rac-Ruxolitinib-d9 (major) is a deuterated analog of ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. This compound is particularly significant in the context of research related to myelofibrosis and polycythemia vera, both of which are hematologic disorders. The inclusion of deuterium in its structure enhances the compound's stability and may affect its pharmacokinetic properties, making it a valuable tool in scientific studies.

Source

The compound rac-Ruxolitinib-d9 is derived from the original ruxolitinib structure, which has been modified to include deuterium atoms. This modification can improve the compound's metabolic stability and alter its interaction dynamics within biological systems. The synthesis and characterization of rac-Ruxolitinib-d9 are detailed in various patents and scientific literature, which discuss its preparation methods and applications in drug development .

Classification

rac-Ruxolitinib-d9 falls under the classification of therapeutic agents specifically targeting the Janus kinase signaling pathway. It is categorized as a small molecule inhibitor with potential applications in oncology and hematology.

Synthesis Analysis

Methods

The synthesis of rac-Ruxolitinib-d9 involves several key steps, primarily focusing on the introduction of deuterium into the ruxolitinib framework. The general process includes:

  1. Starting Materials: Utilizing racemic ruxolitinib as a precursor.
  2. Deuteration: Employing deuterated solvents or reagents to facilitate the incorporation of deuterium at specific positions within the molecule.
  3. Purification: Following synthesis, the product undergoes purification processes such as high-performance liquid chromatography to isolate rac-Ruxolitinib-d9 from unreacted materials and by-products.

Technical Details

The synthesis is typically monitored through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the successful incorporation of deuterium and to analyze the purity of the final product .

Molecular Structure Analysis

Structure

The molecular formula for rac-Ruxolitinib-d9 is C17H9D9N6C_{17}H_{9}D_{9}N_{6}, with a molecular weight of approximately 315.43 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core with various substituents that contribute to its inhibitory activity against Janus kinases.

Data

  • Molecular Weight: 315.43 g/mol
  • CAS Number: 2469553-67-9
  • Chemical Structure: The compound retains the core structure of ruxolitinib while incorporating deuterium at specific locations to enhance its properties.
Chemical Reactions Analysis

Reactions

The chemical reactivity of rac-Ruxolitinib-d9 is primarily characterized by its ability to bind selectively to Janus kinases, inhibiting their activity. The mechanism involves:

  1. Binding Affinity: The compound binds to the ATP-binding site of Janus kinases, effectively blocking substrate phosphorylation.
  2. Inhibition Profile: Studies have shown that rac-Ruxolitinib-d9 maintains a similar inhibition profile to that of non-deuterated ruxolitinib, with potential variations in kinetics due to deuteration .

Technical Details

Kinetic studies typically involve enzyme assays where varying concentrations of rac-Ruxolitinib-d9 are tested against purified Janus kinases to determine IC50 values and other kinetic parameters.

Mechanism of Action

The mechanism by which rac-Ruxolitinib-d9 exerts its effects involves:

  1. Competitive Inhibition: It competes with ATP for binding at the active site of Janus kinases.
  2. Stabilization of Protein Conformation: The binding induces conformational changes that stabilize inactive forms of the kinases, preventing downstream signaling pathways associated with cell proliferation and survival.

Data from structural studies indicate that rac-Ruxolitinib-d9 binds deeply within the ATP site, forming critical hydrogen bonds that enhance its binding affinity compared to other inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Solubility profiles can vary based on pH and solvent conditions; studies indicate enhanced solubility in certain buffered solutions.

Chemical Properties

  • Stability: Deuteration generally improves metabolic stability, reducing degradation rates in biological systems.
  • Melting Point: Specific melting point data may vary based on polymorphic forms but is essential for characterizing solid-state properties.

Relevant analytical techniques such as differential scanning calorimetry and thermogravimetric analysis are used to assess these properties further .

Applications

rac-Ruxolitinib-d9 serves several scientific purposes:

  1. Research Tool: Used extensively in pharmacokinetic studies to understand drug metabolism and interaction dynamics.
  2. Therapeutic Development: Investigated for its potential benefits in treating conditions like myelofibrosis or polycythemia vera, providing insights into drug efficacy and safety profiles.
  3. Structural Biology: Employed in crystallography studies to elucidate binding interactions at atomic resolution, aiding drug design efforts .
Introduction to rac-Ruxolitinib-d9 (major)

Structural and Isotopic Characterization of rac-Ruxolitinib-d9

rac-Ruxolitinib-d9 (major) possesses the molecular formula C₁₇H₉D₉N₆, with a molecular weight of 315.42 g/mol. This represents a mass increase of approximately 9 atomic mass units compared to the non-deuterated form (C₁₇H₁₈N₆, MW 306.37 g/mol). The deuterium atoms are specifically incorporated at the cyclopentyl ring, replacing all nine hydrogen atoms (eight aliphatic and one methine hydrogen) to form a perdeuterated -C₅D₉- moiety. This strategic placement is chemically inert, minimizing any potential kinetic isotope effects that could alter the molecule's biochemical interactions while providing a significant mass shift for detection. The core structure retains the pyrrolopyrimidine-pyrazole backbone characteristic of ruxolitinib, ensuring identical chromatographic behavior and protein-binding properties essential for its application as an internal standard. Spectroscopic characterization confirms the molecular structure via proton nuclear magnetic resonance (¹H-NMR) showing absence of signals in the 1.0-3.0 ppm region (cyclopentyl hydrogens) and characteristic aromatic resonances, alongside mass spectral data exhibiting a distinctive [M+H]⁺ ion at m/z 316.4 compared to 307.4 for unlabeled ruxolitinib. This 9 Da difference provides the foundation for its analytical utility [1] [6] [9].

Table 1: Structural Characteristics of rac-Ruxolitinib-d9 (major)

PropertySpecification
Molecular FormulaC₁₇H₉D₉N₆
Molecular Weight315.42 g/mol
Deuterium PositionsCyclopentyl ring (all 9 hydrogens replaced)
Unlabeled CAS Number941688-05-7 (unlabeled)
Labeled CAS Number2469553-67-9 / 1513883-55-0*
Key Mass Spectral Feature[M+H]⁺ m/z 316.4 (vs. 307.4 for unlabeled)
Purity Specifications>95% (HPLC confirmed)

*Note: CAS number discrepancies exist across suppliers, requiring verification against specific Certificates of Analysis [1] [6] [9].

Role of Deuterium Labeling in Pharmacokinetic Studies

Deuterium incorporation serves as a powerful isotopic tracer strategy enabling precise tracking of ruxolitinib's absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. The near-identical chemical behavior of deuterium and hydrogen ensures that rac-Ruxolitinib-d9 (major) undergoes the same metabolic pathways as the non-deuterated drug, while its distinct mass signature allows unambiguous differentiation using mass spectrometry. This capability is crucial for conducting mass balance studies and identifying metabolic pathways without radioactive labeling. Research demonstrates that ruxolitinib undergoes primarily hepatic metabolism via cytochrome P450 3A4 (CYP3A4), producing multiple pharmacologically active metabolites that complicate therapeutic drug monitoring. By co-administering rac-Ruxolitinib-d9 with unlabeled drug, researchers can quantitatively distinguish parent drug from metabolites and precisely calculate key pharmacokinetic parameters such as clearance (mean CL/F: 7.76 ± 4.09 L/h) and elimination half-life (mean t₁/₂: 2.32 ± 1.0 hours), which exhibit significant interindividual variability in human studies. Particularly important is its application in drug-drug interaction studies, where deuterated internal standards control for matrix effects when evaluating CYP3A4 inducers/inhibitors. Recent pediatric pharmacokinetic investigations reveal substantially higher clearance in children under two years (12.1 ± 3.0 L/h vs. 5.7 ± 2.8 L/h in older children), highlighting developmental pharmacology aspects uniquely addressable through deuterium tracing methodologies [1] [5] [10].

Table 2: Key Pharmacokinetic Parameters Enabled by Deuterium Labeling

ApplicationMechanistic InsightAnalytical Advantage
Metabolic Pathway TracingIdentifies >20 metabolites via distinctive mass shiftsDifferentiates metabolites from endogenous compounds in complex matrices
Mass Balance StudiesQuantifies excretion routes (primarily renal) of drug-related materialAvoids radioactivity use; enables human studies
Drug-Drug InteractionsReveals CYP3A4-mediated interactions (e.g., azole inhibition, rifampicin induction)Controls for variable extraction efficiency during LC-MS/MS quantification
Pediatric PK VariabilityExplains higher clearance (∼2-fold) in children <2 years vs. older childrenCompensates for small blood volumes via ultra-sensitive detection
Tissue DistributionMaps drug penetration into sanctuary sites (e.g., spleen, bone marrow)Distinguishes administered drug from pre-existing concentrations in tissue homogenates

Significance as an Internal Standard in Bioanalytical Assays

In bioanalytical chemistry, rac-Ruxolitinib-d9 (major) serves as an essential internal standard for the accurate quantification of ruxolitinib and its metabolites in biological matrices. Its structural near-identity ensures it co-elutes chromatographically with unlabeled ruxolitinib while exhibiting a distinct mass-to-charge ratio detectable by tandem mass spectrometry (LC-MS/MS). This allows precise correction for variability during sample preparation (extraction efficiency, ion suppression) and instrument analysis. The deuterated standard is particularly critical given ruxolitinib's high protein binding (∼97% albumin-bound), which complicates extraction, and its low therapeutic concentrations (nanomolar range) in clinical samples. Analytical validations demonstrate that incorporating rac-Ruxolitinib-d9 (major) improves assay precision to <10% relative standard deviation and accuracy to 90-110%, meeting stringent FDA bioanalytical guidelines. Suppliers provide this compound at high chemical purity (>95%) and isotopic enrichment (>99% D9), with rigorous Certificates of Analysis specifying lot-specific chromatograms and NMR validation. Furthermore, its stability under standard storage conditions (-20°C) and during sample processing (multiple freeze-thaw cycles) ensures reproducible performance across longitudinal studies. These properties establish rac-Ruxolitinib-d9 (major) as the gold standard for ruxolitinib quantification in pivotal clinical trials investigating myelofibrosis, polycythemia vera, and graft-versus-host disease, where precise pharmacokinetic/pharmacodynamic relationships are increasingly recognized as critical to therapeutic outcomes [1] [6] .

Table 3: Vendor Specifications for rac-Ruxolitinib-d9 (major)

SupplierCatalog NumberPurityPack SizesPrimary Applications
Santa Cruz Biotechnologysc-472961>95% (HPLC)2.5 mgMS calibration, metabolic flux studies
LGC StandardsTRC-R701998>95% (HPLC)Neat solidGLP bioanalytical method development
MedChemExpressHY-W062703S≥98%1 mg, 5 mgIn vitro tracer studies, cell uptake assays
InVivoChemV105567≥98%500 mg, 1 g*High-throughput assay development, method validation

*Note: Larger quantities require custom synthesis and regulatory documentation due to controlled substance restrictions in some regions [1] [6] [9].

Properties

Product Name

rac-Ruxolitinib-d9 (major)

Molecular Formula

C₁₇H₉D₉N₆

Molecular Weight

315.42

Synonyms

β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile-d9; INCB 018424-d9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.